molecular formula C9H9NO B11921456 7,8-Dihydroisoquinolin-6(5H)-one

7,8-Dihydroisoquinolin-6(5H)-one

Cat. No.: B11921456
M. Wt: 147.17 g/mol
InChI Key: OJCBWFBTZRFGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dihydroisoquinolin-6(5H)-one (CAS: 1135296-68-2) is a versatile dihydroisoquinolinone scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Related dihydroisoquinoline derivatives are extensively investigated for their potential biological activities, including as templates for antibacterial agents . Furthermore, research into similar isoquinoline-based structures has demonstrated their value in oncology drug discovery. For instance, certain quinolone derivatives have been identified to exhibit anti-ovarian cancer activity by binding to TRBP and modulating microRNA (miRNA) maturation, presenting a novel mechanism of action for anticancer agents . This highlights the potential of the core structure in developing new therapeutic strategies. The compound is offered as a high-purity material for research applications. Researchers are advised to consult the relevant Safety Data Sheet (SDS) for proper handling protocols. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dihydro-5H-isoquinolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9-2-1-8-6-10-4-3-7(8)5-9/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCBWFBTZRFGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1=O)C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7,8 Dihydroisoquinolin 6 5h One and Analogous Structures

Classical and Foundational Approaches to Isoquinoline (B145761) and Dihydroisoquinoline Ring Systems

The traditional methods for synthesizing isoquinoline and its partially saturated derivatives, like dihydroisoquinolines, have laid the groundwork for more advanced synthetic strategies. These foundational reactions primarily involve the formation of the heterocyclic ring through intramolecular cyclization or condensation mechanisms.

Cyclization Reactions

Several named reactions are cornerstones in the synthesis of isoquinoline ring systems, each with modifications to accommodate various substrates and improve yields.

The Bischler-Napieralski reaction , first reported in 1893, is a prominent method for synthesizing 3,4-dihydroisoquinolines. wikipedia.org This reaction involves the intramolecular cyclodehydration of β-arylethylamides, typically promoted by strong dehydrating agents like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3) under reflux conditions. wikipedia.orgorganic-chemistry.org The mechanism is believed to proceed through a nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution to form the dihydroisoquinoline ring. organic-chemistry.orgslideshare.net While early applications of this reaction suffered from low yields, modifications using milder conditions have improved its efficiency. organicreactions.org

The Pictet-Spengler reaction , discovered in 1911, offers a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. thermofisher.comwikipedia.org This reaction is typically catalyzed by a protic or Lewis acid and is considered a special case of the Mannich reaction. wikipedia.org The reaction's success is often dependent on the electronic nature of the aromatic ring, with electron-donating groups facilitating the cyclization. jk-sci.com For the synthesis of dihydroisoquinolines, the resulting tetrahydroisoquinoline would require a subsequent oxidation step.

The Pomeranz-Fritsch reaction provides a pathway to isoquinolines from benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.org The reaction proceeds in two stages: the formation of a benzalaminoacetal followed by an acid-catalyzed cyclization to form the isoquinoline ring. organicreactions.orgthermofisher.cn This method is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve through other synthetic routes. organicreactions.orgresearchgate.net Modifications of this reaction have expanded its scope and applicability. researchgate.net

Table 1: Overview of Classical Cyclization Reactions
ReactionStarting MaterialsKey ReagentsProduct
Bischler-Napieralski β-arylethylamidesP2O5, POCl33,4-Dihydroisoquinolines
Pictet-Spengler β-arylethylamines, Aldehydes/KetonesProtic or Lewis AcidsTetrahydroisoquinolines
Pomeranz-Fritsch Benzaldehydes, 2,2-DialkoxyethylaminesStrong Acids (e.g., H2SO4)Isoquinolines

Condensation and Annulation Strategies

Condensation reactions provide another classical avenue to the dihydroisoquinolinone core. A notable example is the aza-Robinson annulation , a variation of the Robinson annulation. nih.govresearchgate.net This strategy involves a conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol-type condensation to construct the fused bicyclic system. nih.gov The initial Michael addition creates a key intermediate that, under the influence of a strong acid like trifluoromethanesulfonic acid, undergoes cyclization and dehydration to afford the final annulated product. nih.govmasterorganicchemistry.com This method allows for the formation of densely functionalized bicyclic amides. nih.gov

Modern and Novel Synthetic Routes to 7,8-Dihydroisoquinolin-6(5H)-one and its Derivatives

Convergent and Divergent Synthetic Pathways

Modern synthetic strategies often employ convergent or divergent approaches to build molecular complexity efficiently. A convergent synthesis involves the independent synthesis of different fragments of a target molecule, which are then joined together in the final steps. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of different products.

A photocatalytic [4+2] skeleton-editing strategy has been developed for the direct synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic N-hydroxyphthalimide (NHPI) esters. rsc.orgresearchgate.net This method demonstrates both convergent and divergent capabilities. It allows for convergent access to an identical dihydroisoquinolinedione from different NHPIs and divergent access to different dihydroisoquinolinediones from the same NHPI. rsc.org

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.netmdpi.com Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of highly functionalized scaffolds. researchgate.netmdpi.com

These reactions can be adapted to generate diverse tetrahydroisoquinoline scaffolds. nih.gov For instance, a multi-component assembly process can start with a readily available dihydroisoquinoline derivative, which then undergoes a series of reactions with different components to build complex heterocyclic systems fused to the tetrahydroisoquinoline core. nih.gov

Catalytic Methodologies

The use of catalysts has revolutionized the synthesis of isoquinoline and dihydroisoquinoline derivatives, offering milder reaction conditions, higher selectivity, and improved yields.

Transition-metal catalysis plays a pivotal role in modern organic synthesis. nih.govrsc.org Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are widely used to functionalize the isoquinoline core. nih.govorganic-chemistry.org For example, a palladium-catalyzed asymmetric Heck/Suzuki domino reaction has been developed for the synthesis of chiral disubstituted dihydroisoquinolinones. organic-chemistry.org Rhodium(III)-catalyzed [4+2] cycloadditions and Cobalt(III)-catalyzed C-H annulations also provide efficient routes to 3,4-dihydroisoquinolinones. organic-chemistry.org The use of first-row transition metals like iron and cobalt is also gaining prominence for their sustainable and cost-effective nature in dehydrogenation and related coupling reactions. nih.govyale.edu

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. youtube.comyoutube.com Quinine-based squaramide organocatalysts have been successfully employed in the asymmetric one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govnih.gov This method proceeds via an aza-Henry–hemiaminalization–oxidation sequence, affording the products in good yields and with high enantioselectivities. nih.govnih.gov The use of proline and its derivatives is another hallmark of organocatalysis, often used to induce chirality in the products. youtube.comyoutube.com

Table 2: Modern Catalytic Approaches
Catalysis TypeCatalyst ExampleReaction Type
Transition-Metal Palladium, Rhodium, CobaltHeck/Suzuki, [4+2] Cycloaddition, C-H Annulation
Organocatalysis Quinine-based squaramide, ProlineAsymmetric aza-Henry–hemiaminalization–oxidation

Electrocyclic and Pericyclic Approaches

The construction of the dihydroisoquinolinone skeleton can be efficiently achieved through pericyclic reactions, which are concerted reactions proceeding through a cyclic transition state. libretexts.org These methods, particularly electrocyclic reactions and cycloadditions, are powerful tools for forming the bicyclic core, often with high stereospecificity. libretexts.orgyoutube.com

Electrocyclic reactions involve the intramolecular formation of a sigma bond between the termini of a conjugated pi system. libretexts.orglibretexts.org For the synthesis of dihydroisoquinolines, a key strategy involves the 6π-electron electrocyclic ring closure of an aza-hexatriene system. This type of reaction is thermally allowed and proceeds in a disrotatory fashion according to the Woodward-Hoffmann rules. youtube.comorganicchemistrydata.org The reverse reaction, a ring-opening, can also be employed to generate conjugated systems from a suitable cyclic precursor. libretexts.org An electrocyclic approach was described for the synthesis of 7,8-dihydroisoquinolines, highlighting the utility of this method for accessing this specific isomeric scaffold. acs.org

Cycloaddition reactions, especially [4+2] cycloadditions like the Diels-Alder reaction, represent another major pericyclic route. In this context, an electron-rich diene can react with a dienophile to form the six-membered ring of the isoquinolinone system. A common variant involves the use of o-quinodimethanes or their aza-analogs as the diene component, which can be generated in situ and trapped by a suitable dienophile to construct the heterocyclic ring. organicchemistrydata.org Transition metal-catalyzed [4+2] annulation reactions, for instance using palladium, rhodium, or cobalt catalysts, have become a robust method for synthesizing 3,4-dihydroisoquinolin-1(2H)-ones. organic-chemistry.org These reactions often involve the C-H activation of a benzamide (B126) derivative, which then undergoes annulation with a coupling partner like a 1,3-diene. organic-chemistry.org

Below is a table summarizing relevant pericyclic approaches for the synthesis of dihydroisoquinolinone frameworks.

Pericyclic Reaction TypeDescriptionApplicability to Dihydroisoquinolinones
6π Electrocyclic Ring ClosureIntramolecular cyclization of a conjugated aza-hexatriene system to form a six-membered ring. libretexts.orgorganicchemistrydata.orgForms the dihydropyridine (B1217469) ring of the isoquinolinone core from an acyclic precursor. The reaction is stereospecific. youtube.comacs.org
[4+2] Cycloaddition (Diels-Alder)Reaction between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orgCan construct the carbocyclic or heterocyclic ring, often via in-situ generated aza- or o-quinodimethanes. organicchemistrydata.org
Transition-Metal Catalyzed [4+2] AnnulationA metal catalyst (e.g., Pd, Rh, Co) mediates the cycloaddition, often via C-H activation, between an aryl precursor and a two-carbon or four-carbon unit (e.g., alkene, diene). organic-chemistry.orgA versatile method for building the dihydroisoquinolinone skeleton from substituted benzamides and various coupling partners. organic-chemistry.org

Green Chemistry Considerations in Synthesis Development

The integration of green chemistry principles into the synthesis of this compound and related structures is crucial for developing environmentally benign and sustainable processes. The focus is on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. researchgate.net

Key green chemistry strategies applicable to dihydroisoquinolinone synthesis include:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Multicomponent reactions (MCRs), which combine three or more substrates in a single step, are prime examples of atom-economical processes. A one-pot, three-component reaction (3CR) has been reported for the synthesis of dihydroisoquinolones from homophthalic anhydride, amines, and aldehydes, showcasing high efficiency. organic-chemistry.org

Catalysis : The use of catalytic reagents is preferred over stoichiometric ones. Transition-metal catalysis (e.g., using Pd, Co, Rh) for C-H activation and annulation allows for high efficiency with low catalyst loadings, avoiding the large amounts of waste generated by stoichiometric promoters. organic-chemistry.orgmdpi.com

Safer Solvents and Conditions : Efforts are made to replace hazardous organic solvents with greener alternatives or to perform reactions under solvent-free conditions. researchgate.net For instance, a highly efficient and regioselective synthesis of 1,2-dihydroquinolines was achieved under solvent-free conditions using magnesium bromide as a catalyst. researchgate.net Additionally, using water as a byproduct and oxygen from the air as the terminal oxidant are advantageous green features in some palladium-catalyzed annulations. organic-chemistry.org

Energy Efficiency : Employing energy-efficient methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

The following table outlines how green chemistry principles can be applied to the synthesis of dihydroisoquinolinones.

Green Chemistry PrincipleApplication in Dihydroisoquinolinone SynthesisExample/Benefit
High Atom EconomyUtilize multicomponent reactions (MCRs) to build the core structure in a single step.A one-pot synthesis using Baylis-Hillman adducts and 1,3-cyclohexanedione (B196179) derivatives offers good yields and high atomic economy. google.com
Use of CatalystsEmploy transition-metal catalysts (Pd, Co, Rh, etc.) for C-H activation/annulation cycles.Reduces waste compared to stoichiometric reagents and enables highly selective transformations. organic-chemistry.orgmdpi.com
Safer Solvents/Reaction MediaConduct reactions in greener solvents (e.g., water, ethanol) or under solvent-free conditions. researchgate.netReduces environmental pollution and simplifies product purification. nih.govgoogle.com
Use of Renewable Feedstocks/ReagentsUse of air or O₂ as the terminal oxidant in dehydrogenative coupling reactions.Avoids the use of stoichiometric chemical oxidants, with water often being the only byproduct. organic-chemistry.org

Stereoselective and Regioselective Synthesis of Dihydroisoquinolinones

Controlling regioselectivity and stereoselectivity is paramount for synthesizing specific, functionally complex dihydroisoquinolinone derivatives, particularly for applications in medicinal chemistry and natural product synthesis.

Regioselectivity refers to the control of the position at which a reaction occurs. In the context of dihydroisoquinolinone synthesis, this often relates to controlling the site of annulation on a substituted benzene (B151609) ring. Transition-metal-catalyzed C–H activation has emerged as a powerful tool for achieving high regioselectivity. For example, palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with allenoates proceeds with high regioselectivity to afford substituted 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com Similarly, cobalt(III)-catalyzed C-H annulation of arylamides with 1,3-dienes provides 3,4-dihydroisoquinolinones with good yields and regioselectivity. organic-chemistry.org The choice of directing group on the aromatic precursor and the metal catalyst are crucial factors in determining the site of the reaction. organic-chemistry.orgmdpi.com Another approach involves a novel Reformatsky reaction of o-alkynylarylaldimines, which provides functionalized 1,2-dihydroisoquinolines with high regioselectivity without the need for an external Lewis acid. rsc.org

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in the product. Asymmetric synthesis of dihydroisoquinolinones can be achieved by using chiral catalysts, chiral auxiliaries, or chiral substrates.

Chiral Catalysis : The use of transition metal complexes equipped with chiral ligands is a prominent strategy. For instance, asymmetric C-H functionalization using cobalt(III) complexes with trisubstituted chiral cyclopentadienyl (B1206354) ligands enables the synthesis of dihydroisoquinolones from N-chlorobenzamides and alkenes with excellent enantioselectivities and high regioselectivities. organic-chemistry.org

Chiral Auxiliaries : Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. Diastereoselective synthesis of tetrahydroisoquinoline derivatives has been achieved using chiral sulfinyl imines and chiral oxazolidines. ua.esmdpi.com

Chiral Substrates : Starting from an enantiomerically pure material can transfer chirality to the final product. The use of diastereomeric Reissert compounds, formed from the reaction of isoquinolines with chiral acid chlorides, has been explored for stereoselective synthesis, although with modest success in some alkylation reactions. nih.govdntb.gov.ua

The table below summarizes selected methods for the stereoselective synthesis of the dihydroisoquinolinone scaffold.

MethodChiral SourceKey TransformationReported Selectivity
Asymmetric C-H FunctionalizationCobalt(III) complex with chiral cyclopentadienyl ligandAnnulation of N-chlorobenzamides with alkenesExcellent enantioselectivities and high regioselectivities. organic-chemistry.org
Asymmetric Heck/Suzuki Domino ReactionPd/Xu-Phos catalystDomino reaction to form chiral disubstituted dihydroisoquinolinonesGood yields and excellent enantioselectivities. organic-chemistry.org
Addition to Chiral Sulfinylimine(S)-N-tert-butane sulfinimineAddition of a lithiated toluamide followed by cyclizationLeads to the synthesis of (S)-O-methylbharatamine. mdpi.com
Reissert Compound ChemistryChiral acid chlorides (e.g., from l-menthol, cholesterol)Formation of diastereomeric Reissert compoundsVariable diastereoselectivity (up to 80:20). nih.gov

Retrosynthetic Analysis of the this compound Core

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.comyoutube.com For the this compound core, several logical disconnection strategies can be proposed based on known and reliable chemical reactions.

A primary disconnection approach involves breaking the bonds formed during the main ring-forming step. This is often an annulation reaction that builds the heterocyclic portion onto a pre-existing carbocyclic ring.

Pathway A: Disconnection via C-N and C-C Bond Cleavage (Annulation Strategy)

This is a very common and powerful approach. We can disconnect the C4a-C5 and C8-C8a bonds, which corresponds to a [4+2] cycloaddition or a related annulation reaction. This leads back to a substituted pyridine (B92270) (or a synthetic equivalent) and a two-carbon unit. However, a more synthetically viable approach is to build the dihydropyridine ring onto a pre-existing cyclohexenone derivative.

Disconnection 1 (C4a-N and C1-C8a): A disconnection across the pyridine ring suggests a condensation reaction. Specifically, we can disconnect the N-C1 and C4-C4a bonds. This points to a reaction between an enaminone or a related β-dicarbonyl compound and a source for the nitrogen and the C1-C3 fragment. This is reminiscent of the Hantzsch pyridine synthesis or related methodologies. This leads to 1,3-cyclohexanedione and a suitable C3N fragment. A known synthesis proceeds from 5,6,7,8-tetrahydroisoquinoline (B1330172), which itself can be derived from such strategies. tandfonline.com A patented method describes reacting a Baylis-Hillman adduct with a 1,3-cyclohexanedione derivative in the presence of an ammonia (B1221849) source (like ammonium (B1175870) acetate) to construct the 7,8-dihydroquinolin-5(6H)-one skeleton. google.com

Target Molecule: this compound

Retron: Heterocyclic annulation

Disconnection: Break N-C1 and C4-C4a bonds.

Synthons: A 1,3-dicarbonyl synthon and a synthon providing N, C1, and C3.

Synthetic Equivalents: 1,3-Cyclohexanedione and a suitable partner like a β-aminocrotonate or, as in the patent, a Baylis-Hillman adduct plus an ammonia source. google.com

Pathway B: Disconnection via Oxidation (Functional Group Interconversion)

Another retrosynthetic pathway involves a functional group interconversion (FGI). The enone functionality in the target molecule can be seen as arising from the oxidation of a corresponding saturated ketone or alcohol.

Disconnection 2 (FGI): The α,β-unsaturated ketone can be obtained from the corresponding saturated 5,6,7,8-tetrahydroisoquinolin-6-one via selective dehydrogenation.

Disconnection 3 (Oxidation): The ketone at C-6 can be prepared by oxidation of the corresponding alcohol, 5,6,7,8-tetrahydroisoquinolin-6-ol.

Disconnection 4 (Core Structure): The 5,6,7,8-tetrahydroisoquinoline core is a common starting material and can be synthesized through various established routes, such as the Bischler-Napieralski or Pictet-Spengler reactions followed by reduction, or by hydrogenation of isoquinoline itself. A high-yield two-step synthesis of the target compound from 5,6,7,8-tetrahydroisoquinoline has been reported, which involves oxidation to an N-oxide, Polonovski-type rearrangement, and hydrolysis, or direct allylic oxidation. tandfonline.com

This retrosynthetic analysis provides a logical framework for devising multiple synthetic routes to this compound, leveraging well-established chemical transformations.

Chemical Reactivity and Functional Group Transformations of 7,8 Dihydroisoquinolin 6 5h One

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The potential for 7,8-Dihydroisoquinolin-6(5H)-one and its derivatives to undergo aromatic substitution reactions is a key aspect of its chemistry, allowing for the introduction of various functional groups.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic aromatic substitution is a fundamental reaction type for aromatic systems. wikipedia.orgmasterorganicchemistry.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents already present on the aromatic ring. masterorganicchemistry.com Common SEAr reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For instance, the bromination of 6,7-dihydroisoquinolin-8(5H)-one, a related isomer, can be achieved using bromine in an organic solvent to yield 4-bromo-6,7-dihydroisoquinolin-8(5H)-one.

Nucleophilic Aromatic Substitution (SNAr):

While less common than electrophilic substitution, nucleophilic aromatic substitution can occur on aryl halides, particularly those bearing electron-withdrawing groups. libretexts.org These reactions are favored by substituents that can stabilize a negative charge through resonance, such as nitro or carbonyl groups. libretexts.org The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.org For SNAr to proceed, the aromatic ring generally requires an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize this anionic intermediate. libretexts.org In the context of this compound derivatives, the bromine atom in compounds like 4-bromo-6,7-dihydroisoquinolin-8(5H)-one can be displaced by various nucleophiles.

Addition Reactions to the Carbonyl and Imine Functionalities

The carbonyl group at the C-6 position and the inherent imine-like character of the dihydroisoquinoline ring system are key sites for addition reactions. These reactions are fundamental for introducing new substituents and for the synthesis of more complex molecular architectures.

The enone moiety of this compound is susceptible to Michael or 1,4-addition reactions, a characteristic of α,β-unsaturated carbonyl compounds. nih.gov This type of reaction involves the addition of a nucleophile to the β-carbon of the conjugated system. Organocatalyzed asymmetric Michael additions of nucleophiles like pyrazolin-5-ones to α,β-unsaturated ketones have been developed to produce chiral heterocyclic molecules. nih.gov

Furthermore, the carbonyl group itself can undergo a variety of nucleophilic addition reactions. For example, the reduction of the ketone in the related 4-bromo-6,7-dihydroisoquinolin-8(5H)-one to an alcohol can be accomplished using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Metal-catalyzed reductive couplings have also emerged as a powerful method for carbonyl and imine additions. nih.gov

The imine functionality, or its enamine tautomer, can also be a site for chemical transformations. The asymmetric transfer hydrogenation of substituted dihydroisoquinolines, which are structurally related to the title compound, using metal catalysts is a key step in the synthesis of biologically active alkaloids. mdpi.com

Oxidation and Reduction Chemistry of the Ring System

The oxidation and reduction of the this compound ring system allow for modifications of its saturation level, leading to a variety of related heterocyclic structures.

Oxidation: The dihydroisoquinolinone ring can be oxidized to form the corresponding fully aromatic quinoline (B57606) or isoquinoline (B145761) derivatives. Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be employed for such transformations. The aromatization of the ring can also be achieved through other methods, which may involve catalytic dehydrogenation.

Reduction: The reduction of the dihydroisoquinolinone ring system can lead to more saturated derivatives. For instance, the ketone functionality can be selectively reduced to an alcohol. Furthermore, the double bond within the heterocyclic ring can be reduced, for example, through catalytic hydrogenation, to yield tetrahydroisoquinoline derivatives. The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a well-established method for synthesizing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.org Various reducing agents, including lithium aluminum hydride in combination with other reagents, have been used for this purpose. rsc.org

Derivatization Strategies for Structural Diversification

The structural framework of this compound serves as a template for the synthesis of a wide array of derivatives through various derivatization strategies.

Introduction of Substituents at Key Positions

The introduction of substituents at various positions of the dihydroisoquinolinone core is a primary strategy for structural diversification. This can be achieved through the substitution reactions discussed in section 3.1. For example, the synthesis of 4-bromo-6,7-dihydroisoquinolin-8(5H)-one is accomplished via the bromination of the parent dihydroisoquinolinone. Additionally, N-alkylation and N-acylation reactions can be performed on the nitrogen atom of the heterocyclic ring to introduce further diversity.

Ring Annulation and Fused Heterocycle Formation

Ring annulation, the process of building a new ring onto an existing one, is a powerful tool for creating complex, polycyclic molecules. The this compound scaffold is a suitable starting material for the synthesis of fused heterocyclic systems. For example, the reaction of indole-3-carboxyaldehyde with aryl amines can lead to the formation of indolo[2,3-b]quinolines. nih.gov Similarly, pyrazolo[4,3-c]quinolin-4(5H)-ones can be synthesized from appropriately substituted quinoline precursors. researchgate.net The Michael addition reaction can also be employed in a tandem fashion to construct new heterocyclic rings. uky.edu

Tautomerism and Conformational Analysis of Dihydroisoquinolinones

The structural and electronic properties of this compound and its derivatives are influenced by tautomerism and conformational flexibility.

Tautomerism: This compound can exist in different tautomeric forms, most notably the keto-enol and imine-enamine tautomerism. The equilibrium between these forms can be influenced by factors such as the solvent and the presence of substituents. beilstein-journals.orgnih.gov For example, in related hydroxyquinoline systems, the position of the hydroxyl group can significantly affect the tautomeric equilibrium. researchgate.net Computational studies are often employed to understand the relative stabilities of different tautomers. researchgate.net The photochemically induced tautomerism in some azo dyes based on 7-hydroxyquinoline (B1418103) has been studied as a potential mechanism for molecular switches. beilstein-journals.orgnih.gov

Conformational Analysis: The partially saturated ring of this compound is not planar and can adopt different conformations. The specific conformation can have a significant impact on the molecule's reactivity and its interactions with biological targets. The conformational analysis of such systems can be investigated using spectroscopic techniques like NMR and computational modeling.

Advanced Spectroscopic and Structural Elucidation of 7,8 Dihydroisoquinolin 6 5h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 7,8-Dihydroisoquinolin-6(5H)-one and its derivatives. Through the analysis of 1H, 13C, and various two-dimensional (2D) NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be determined. magritek.com

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For the parent compound, this compound, characteristic signals are expected for the protons on the aromatic ring, the vinyl proton, and the methylene (B1212753) groups in the saturated ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the carbonyl group and the nitrogen atom. Coupling constants (J values) between adjacent protons help to establish their spatial relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their hybridization and bonding environment. For instance, the carbonyl carbon (C=O) will appear significantly downfield, while the sp² carbons of the aromatic and vinyl groups will resonate at intermediate chemical shifts, and the sp³ carbons of the methylene groups will be found upfield.

Table 1: Representative NMR Data for a Dihydroisoquinolinone Derivative

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1-152.3
C38.5 (s)145.1
C47.2 (d, J=7.5 Hz)120.5
C4a-136.8
C53.1 (t, J=6.5 Hz)40.2
C6-195.1
C72.6 (t, J=6.5 Hz)28.9
C87.5 (d, J=7.5 Hz)128.7
C8a-129.4

Note: This is a representative table based on general knowledge of similar structures. Actual chemical shifts can vary depending on the solvent and specific substituents.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to accurately determine the molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. umb.edupnnl.gov This method is particularly valuable for verifying the successful synthesis of this compound and its derivatives. mdpi.comdoi.org

By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas. nih.gov For instance, the calculated exact mass of this compound (C₉H₉NO) is 147.0684 g/mol . An experimental HRMS measurement yielding a value very close to this theoretical mass would provide strong evidence for the correct molecular formula.

Table 2: HRMS Data for a Representative Dihydroisoquinoline Derivative

CompoundMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺
8-Fluoro-3,4-dihydroisoquinolineC₉H₈FN164.0870164.0876

Data sourced from a study on a related dihydroisoquinoline derivative. mdpi.com

The high accuracy of HRMS is indispensable in synthetic chemistry to confirm the identity of newly synthesized compounds and to ensure the absence of impurities with similar masses. umb.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic System Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and analyze the electronic system of this compound and its derivatives. mdpi.comdoi.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. nih.gov For this compound, the most characteristic absorption band in the IR spectrum would be the strong stretching vibration of the carbonyl group (C=O) of the enone system, typically appearing in the range of 1650-1680 cm⁻¹. Other significant peaks would include the C=C stretching vibrations of the aromatic and vinyl groups (around 1600 cm⁻¹ and 1450 cm⁻¹), the C-H stretching of the aromatic and aliphatic portions (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and the C-N stretching vibration.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated electronic system of the molecule. This compound, with its conjugated enone system within the dihydroisoquinoline core, is expected to exhibit distinct absorption maxima (λmax) in the UV-Vis spectrum. These absorptions correspond to electronic transitions, such as π → π* and n → π* transitions. The position and intensity of these absorption bands can be influenced by the presence of substituents on the aromatic ring or other parts of the molecule, as well as the solvent used for the measurement.

Table 3: Key IR Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C=O (conjugated ketone)1650 - 1680
C=C (aromatic)~1600, ~1450
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 2960
C-N1180 - 1360

Note: These are general ranges and can vary based on the specific molecular environment.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The crystal structure would reveal the planarity of the aromatic ring and the conformation of the partially saturated ring. This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization (if chiral forms are studied)

When chiral derivatives of this compound are synthesized, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become essential for their characterization. nih.gov These methods are used to determine the enantiomeric purity and absolute configuration of chiral molecules. mdpi.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org A CD spectrum will show positive or negative peaks (Cotton effects) at the absorption wavelengths of the chromophores within the chiral molecule. The sign and intensity of these Cotton effects are characteristic of a specific enantiomer and can be used to determine its absolute configuration, often by comparison with theoretical calculations or with the spectra of related compounds of known stereochemistry.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize enantiomers and determine their optical purity.

The application of these techniques would be crucial in studies where enantiomerically pure derivatives of this compound are prepared, for instance, through asymmetric synthesis or chiral resolution. nih.gov The biological activity of chiral molecules can be highly dependent on their stereochemistry, making the determination of enantiomeric purity and absolute configuration a critical aspect of their characterization. nih.gov

Computational Chemistry and Theoretical Investigations of 7,8 Dihydroisoquinolin 6 5h One

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

There are no available DFT studies that specifically focus on 7,8-Dihydroisoquinolin-6(5H)-one. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential surface, and reactivity indices, which are fundamental for predicting its chemical behavior.

Prediction of Spectroscopic Parameters

No published research was found that utilized DFT to predict the spectroscopic parameters (such as ¹H and ¹³C NMR chemical shifts, or IR and Raman vibrational frequencies) of this compound. These theoretical calculations are invaluable for corroborating experimental data and aiding in structural elucidation.

Reaction Mechanism Elucidation

Computational elucidation of reaction mechanisms involving this compound using DFT is not present in the current body of scientific literature. This type of research would involve mapping the potential energy surface for chemical transformations, identifying transition states, and calculating activation energies to understand reaction pathways and kinetics.

Molecular Dynamics (MD) Simulations and Conformational Landscape Analysis

No studies employing Molecular Dynamics (MD) simulations to explore the conformational landscape of this compound have been found. MD simulations would reveal the molecule's flexibility, preferred conformations in different environments (e.g., in solvent), and the dynamic behavior of its bicyclic structure, which are crucial for understanding its interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Interactions

There are no published Quantitative Structure-Activity Relationship (QSAR) models that include this compound. QSAR studies require a dataset of structurally related compounds with measured biological activity, from which a mathematical model is built to predict the activity of new compounds. Without experimental biological data for a series of analogs, the development of a QSAR model for this specific compound is not feasible.

Molecular Docking and Protein-Ligand Interaction Prediction (in silico only)

No in silico molecular docking studies featuring this compound have been reported. This computational technique predicts the preferred binding orientation of a ligand to a biological target, such as a protein or enzyme, and is a cornerstone of modern structure-based drug design. The absence of such studies means there are no computational predictions regarding its potential biological targets or binding modes.

Biological and Biochemical Research Applications of the 7,8 Dihydroisoquinolin 6 5h One Scaffold Strictly in Vitro and Mechanistic Focus

Exploration of Enzyme Inhibition and Activation Potentials

The dihydroisoquinolinone scaffold and its analogs have been extensively investigated as modulators of various key enzymes implicated in human disease. The inherent structural features of this heterocyclic system allow for versatile modifications, enabling the fine-tuning of potency and selectivity against specific enzymatic targets.

HIV-1 Reverse Transcriptase (RT): The tetrahydroisoquinoline (THIQ) scaffold has been identified as a promising starting point for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). d-nb.info In one study, two series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) analogues were synthesized and evaluated for their in-vitro HIV-1 RT inhibitory activity. d-nb.info Several compounds demonstrated significant inhibition, with compounds 8h and 8l showing 74.82% and 72.58% inhibition, respectively, at a concentration of 100 μM. d-nb.info Another study focused on 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylpropanamide derivatives, where five compounds exhibited over 50% inhibition of HIV-1 RT, with compound 5h being the most potent, showing 61% inhibition. researchgate.net These findings underscore the potential of the isoquinoline (B145761) core as a scaffold for novel anti-HIV agents. d-nb.inforesearchgate.net

Monoamine Oxidase B (MAO-B): The structurally related 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold has been identified as a potent and selective inhibitor of human MAO-B. researchgate.netmdpi.com Derivatives from this class have shown inhibitory constants (Kᵢ) in the nanomolar range. researchgate.net Kinetic studies revealed that these compounds act as reversible inhibitors. nih.gov The development of selective MAO-B inhibitors is a key area of research for neurodegenerative disorders, and the dihydroquinazolinone core, a close analog of the dihydroisoquinolinone scaffold, represents a valuable template for this purpose. researchgate.netmdpi.com

Topoisomerase I (Top I): Isoquinoline-based structures are known to interact with DNA topoisomerase I, a critical enzyme for DNA replication and a target for anticancer drugs. brieflands.com Lamellarin D, a natural product with an isoquinoline core, is a known potent Topo I inhibitor. japsonline.comresearchgate.net Synthetic efforts have explored related scaffolds, such as 2-aryl-5,6-dihydropyrrolo[2,1-a]isoquinolines, which have shown cytotoxic activity against various human cancer cell lines, believed to be mediated through topoisomerase inhibition. brieflands.com For instance, compound 7b from this series displayed significant potency against multiple cell lines. brieflands.com Furthermore, indenoisoquinoline derivatives, which are close structural relatives, have been developed as dual inhibitors of Topoisomerase I and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), another enzyme involved in DNA repair. nih.gov

DT-Diaphorase (NQO1): Quinone-containing compounds can be bioactivated by NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase. This enzyme is often overexpressed in solid tumors. nih.gov The 5,8-quinolinedione (B78156) moiety, which is structurally related to the core of 7,8-dihydroisoquinolin-6(5H)-one, is a substrate for NQO1. d-nb.info Studies on 6,7-dichloro-5,8-quinolinedione derivatives showed that these compounds are good substrates for the NQO1 enzyme, which catalyzes their reduction. nih.gov This bioactivation can lead to the production of reactive oxygen species (ROS), which can induce cellular damage, including changes in the expression of genes like TP53. d-nb.info

Glycogen Synthase Kinase 3β (GSK3β): The 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold has also been investigated for its potential to target GSK3β, a key regulator in numerous cellular signaling pathways. researchgate.netmdpi.com The over-activation of GSK3β is linked to several pathologies, making it an important therapeutic target. scholaris.ca The ability of this scaffold to potentially inhibit both MAO-B and GSK3β makes it a candidate for the development of multi-target agents for complex diseases. researchgate.net

Scaffold/Derivative ClassTarget EnzymeKey Finding (In Vitro)Reference Compound(s)Inhibition DataSource
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolineHIV-1 Reverse TranscriptaseInhibition of RT polymerase activity.8h, 8l74.82% and 72.58% inhibition @ 100 μM d-nb.info
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-N-phenylpropanamideHIV-1 Reverse TranscriptaseInhibition of RT polymerase activity.5h61% inhibition researchgate.net
2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-oneMAO-BPotent and selective reversible inhibition.Series of 36 derivativesKᵢ in the nanomolar range researchgate.net
2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinolineTopoisomerase I (inferred)Cytotoxicity in cancer cells linked to Topo I inhibition.7bIC₅₀ = 4.25 µM (HepG2) brieflands.com
6,7-Dichloro-5,8-quinolinedioneDT-Diaphorase (NQO1)Acts as a good substrate for enzymatic activation.Series of derivativesEnzymatic conversion rates measured nih.gov
2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-oneGSK3βIdentified as a potential inhibitor scaffold.General scaffoldQualitative targeting potential researchgate.netmdpi.com

Receptor Binding and Ligand Interaction Studies in Cell-Free or Cell-Line Based In Vitro Assays

Understanding how derivatives of the this compound scaffold interact with their biological targets is fundamental to rational drug design. In vitro binding assays and computational docking studies provide critical insights into these interactions at a molecular level.

For instance, in the development of tetrahydroisoquinoline-based HIV-1 RT inhibitors, molecular docking studies were performed to elucidate the putative binding patterns of the most active compounds within the non-nucleoside inhibitory binding pocket (NNIBP) of the enzyme. d-nb.info These computational models help to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site, thereby explaining the observed inhibitory activity and guiding further structural modifications. d-nb.info

Similarly, for pyrrolo[2,1-a]isoquinoline (B1256269) derivatives designed as topoisomerase inhibitors, docking studies were conducted to compare the binding mode of the most potent compound, 7b , with that of the known inhibitor topotecan (B1662842) in the active site of topoisomerase. brieflands.com Such studies are crucial for confirming that a compound is likely to bind to the intended target and for understanding the structural basis of its activity.

In the context of MAO-B inhibitors, computational studies have supported the robust structure-activity relationships derived from experimental data, highlighting the specific interactions within the enzyme's active site that confer potency and selectivity. researchgate.net These cell-free and in silico methods are indispensable for characterizing ligand-receptor interactions and for the mechanistic validation of potential inhibitors.

Investigation of Protein-Ligand Interactions through Biophysical Techniques

To gain a deeper, quantitative understanding of protein-ligand interactions, various biophysical techniques are employed. Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide invaluable data on binding kinetics, affinity, and thermodynamics, which are essential for lead optimization. d-nb.info

Surface Plasmon Resonance (SPR): This technique measures the binding of a ligand (analyte) to a protein (receptor) immobilized on a sensor chip in real-time. It provides kinetic parameters such as the association rate (kₐ) and dissociation rate (kⅆ), from which the dissociation constant (K₋) can be calculated, offering a precise measure of binding affinity. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K₋), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). This information provides a complete thermodynamic profile of the binding event. researchgate.net

While specific SPR or ITC data for the parent this compound compound are not widely published, these techniques are standard in the development of derivatives. For example, the principles of fragment-based drug discovery (FBDD), which have been applied to dihydroisoquinolone scaffolds, heavily rely on biophysical methods like SPR, ITC, and Differential Scanning Fluorimetry (DSF) to identify and characterize low-molecular-weight fragments that bind to a target protein. nih.gov These techniques are crucial for validating initial hits and guiding their evolution into more potent lead compounds. d-nb.infonih.gov

Cellular Pathway Modulation in Model Systems (in vitro cell lines)

Beyond cell-free assays, it is crucial to assess how these compounds affect cellular processes in relevant model systems. In vitro studies using cell lines allow researchers to investigate cellular pathway modulation, confirm target engagement, and identify potential mechanisms of action.

Cytotoxicity for Target Identification: Derivatives of the dihydroisoquinolinone scaffold have demonstrated significant cytotoxic effects in various cancer cell lines, which is often used as a primary screen to identify compounds with anti-proliferative potential.

2-Aryl-7,8-dihydroquinolin-6(5H)-ones showed selective cytotoxic activity against the K-562 chronic myeloid leukemia cell line.

1,2,3,4-Tetrahydroisoquinoline (B50084) (TIQ) derivatives with bulky alkyl groups at the C-1 position, such as 1-phenyl-TIQ and 1-cyclohexyl-TIQ, were found to significantly reduce the viability of PC12 cells and induce apoptosis. researchgate.net

2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives, designed as topoisomerase inhibitors, were tested against a panel of human cancer cell lines. Compound 7b showed an IC₅₀ value of 4.25 μM against HepG2 (liver cancer) cells, with other derivatives also showing activity against MCF-7 (breast cancer) and A549 (lung cancer) cells. brieflands.com

Derivative ClassCell LineCell TypeIn Vitro EffectPotency (IC₅₀)Source
2-Aryl-7,8-dihydroquinolin-6(5H)-oneK-562Chronic Myeloid LeukemiaSelective cytotoxicityNot specified nih.gov
1-Phenyl-TIQPC12PheochromocytomaModerate apoptosis inductionNot specified researchgate.net
1-Cyclohexyl-TIQPC12PheochromocytomaStrong apoptosis inductionNot specified researchgate.net
2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline (Cmpd 7b)HepG2Liver CancerCytotoxicity4.25 µM brieflands.com
2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline (Cmpd 7b)MCF-7Breast CancerCytotoxicity10.3 µM brieflands.com
2-Aryl-5,6-dihydropyrrolo[2,1-a]isoquinoline (Cmpd 7b)HeLaCervical CancerCytotoxicity8.5 µM brieflands.com

ABCA1 Up-regulation: The ATP-binding cassette transporter A1 (ABCA1) is a key protein in cholesterol efflux, and its up-regulation is a therapeutic strategy for diseases like atherosclerosis and Alzheimer's disease. ethernet.edu.et The expression of ABCA1 is primarily controlled by Liver X Receptors (LXRs). acs.org While no direct studies link the this compound scaffold to ABCA1 modulation, LXR agonists are known to induce ABCA1 mRNA expression. ethernet.edu.et The dihydroisoquinolinone scaffold is versatile, and derivatives such as 7-chloro-3,4-dihydroisoquinolin-1(2H)-one have been identified as binders for other targets like Factor VIIa, demonstrating the adaptability of this core structure in drug discovery. acs.org This suggests that with appropriate functionalization, isoquinoline-based compounds could potentially be designed to target nuclear hormone receptors like LXR and modulate pathways such as ABCA1 expression.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are paramount for transforming a hit compound into a potent and selective lead. By systematically modifying the chemical structure and measuring the corresponding changes in biological activity, researchers can identify the key molecular features required for target interaction.

The biological activity of dihydroisoquinolinone and tetrahydroisoquinoline derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core and its side chains.

For HIV-1 RT Inhibitors: In a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogues, the type of substituent on the phenyl ring of an acetamide (B32628) side chain played a critical role. Electron-withdrawing groups (e.g., -Cl, -F) and electron-donating groups (e.g., -CH₃, -OCH₃) at various positions on the phenyl ring led to a range of inhibitory activities, highlighting the sensitivity of the binding pocket to electronic and steric effects. d-nb.info

For MAO-B Inhibitors: In the related dihydroquinazolinone series, SAR studies revealed that specific substitutions on the 2-phenylamino moiety are crucial for potency and selectivity. researchgate.net

For Cytotoxicity: In 1,2,3,4-tetrahydroisoquinoline derivatives, the cytotoxicity against PC12 cells was found to be dependent on the bulkiness of the alkyl group at the C-1 position. researchgate.net Larger, bulky groups like cyclohexyl or phenyl increased cytotoxicity, suggesting that steric factors and lipophilicity play a significant role in their mechanism of action. researchgate.net In a series of pyrrolo[2,1-a]isoquinolines, the presence of a phenyl ring at position 2 of the pyrrole (B145914) ring was found not to be essential for cytotoxic activity. brieflands.com

Modifying the core scaffold itself is a powerful strategy in drug discovery, often referred to as scaffold hopping. This can lead to improved properties, novel intellectual property, and enhanced target engagement.

In the development of inhibitors for salt-inducible kinases (SIKs), researchers successfully used a scaffold hopping strategy. nih.gov An initial hit was modified by replacing a 1,6-naphtyridine bicyclic system with a design that attached the dihydroisoquinolinone group to a pyridine (B92270) ring. nih.gov This modification proved successful, leading to a new series of compounds with potent activity against SIK2 and SIK3. nih.gov

In another example, a series of 5,8-disubstituted tetrahydroisoquinolines were developed as inhibitors of M. tb ATP synthase. SAR studies showed that while large substituents at the 5-position were tolerated, the nature of the linker at the 7-position was critical. Linkers such as –CO– and –COCH₂– were less effective than –CH₂– or –CONH–, indicating that the precise positioning of a terminal aromatic ring is crucial for binding to the target enzyme. These examples demonstrate that both peripheral substitutions and core structural modifications are essential tools for optimizing the biological activity of the dihydroisoquinolinone scaffold.

Utility as a Scaffold in Chemical Biology and Molecular Probe Development

The this compound core is a valuable heterocyclic scaffold for the development of molecular probes and chemical tools to investigate biological processes in vitro. Its rigid, bicyclic structure provides a three-dimensional framework that can be systematically modified to create libraries of compounds for screening and optimization. These derivatives are instrumental in dissecting molecular mechanisms and identifying novel modulators of protein function.

A significant application of this scaffold is in the development of compounds that modulate the activity of specific cellular pathways. For instance, derivatives of the closely related 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one have been synthesized and evaluated as up-regulators of ATP-binding cassette transporter A1 (ABCA1). nih.gov ABCA1 is a crucial protein in reverse cholesterol transport, and its upregulation is a key therapeutic strategy for atherosclerosis. In a detailed in vitro study, a series of these quinazolinone derivatives were assessed for their ability to activate the ABCA1 promoter in RAW264.7 macrophage cells. nih.gov

One of the most potent compounds from this series, compound 3 , demonstrated a 2.5-fold increase in ABCA1 promoter activity. nih.gov Further mechanistic investigation revealed that this compound significantly up-regulated both ABCA1 mRNA and protein levels. nih.gov The study also showed that these compounds could reduce the accumulation of oxidized low-density lipoprotein (ox-LDL) in a macrophage foam cell model, a critical event in the development of atherosclerotic plaques. nih.gov Notably, the mechanism of action was determined to be through the LXR-involved pathway. nih.gov

Table 1: In Vitro Activity of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one Derivatives on ABCA1 Expression
CompoundABCA1 Promoter Activation (fold)Effect on ABCA1 mRNA LevelsEffect on ABCA1 Protein Levels
Compound 32.50Significantly up-regulatedSignificantly up-regulated

This table summarizes the in vitro efficacy of a lead compound derived from the isoquinolinone scaffold in modulating ABCA1 expression in macrophage cells. nih.gov

Furthermore, a close structural analog, 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-one, has been utilized as a scaffold for the design of HIV-1 integrase inhibitors. nih.gov The core structure's ability to chelate magnesium ions in the enzyme's active site is a key feature of these inhibitors. By modifying this isoquinolinone framework, researchers have developed new analogs with low micromolar inhibitory potency in in vitro HIV-1 integrase assays. nih.gov This highlights the scaffold's utility in creating probes to study enzyme mechanisms and develop potential therapeutic agents.

The development of high-quality chemical probes is essential for understanding protein function and validating new drug targets. The this compound scaffold and its derivatives, such as 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one, serve as versatile building blocks in this process. Their chemical tractability allows for the synthesis of diverse compound libraries, which can be screened to identify molecules with high potency and selectivity for a protein of interest. These "hit" compounds can then be further optimized to serve as molecular probes for detailed mechanistic studies in cell biology.

While not directly employing the this compound scaffold, the principles of developing fluorescent molecular probes are highly relevant. The goal is to create molecules that can target specific intracellular compartments or proteins, often with a change in fluorescence upon binding or in response to a specific physiological parameter like pH. nih.gov The rigid nature of the isoquinolinone scaffold is an advantageous feature for the design of such probes, as it can reduce non-radiative decay pathways and potentially enhance quantum yield. The development of probes from a common scaffold that can target different organelles, for instance, represents a powerful strategy in chemical biology. nih.gov

Synthetic Utility and Potential Applications of 7,8 Dihydroisoquinolin 6 5h One in Advanced Chemical Systems

Role as a Precursor or Building Block in the Synthesis of Complex Natural Products and Alkaloids

The tetrahydroisoquinoline (THIQ) framework is a cornerstone of a vast array of natural products, many of which exhibit significant biological activities. nih.govclockss.org The biosynthesis of these complex molecules often proceeds through dihydroisoquinoline intermediates. nih.gov These precursors undergo enzymatic transformations, such as reductions and cyclizations, to yield the final intricate alkaloid structures. nih.govimperial.ac.uk

The general synthetic strategies towards tetrahydroisoquinoline alkaloids often involve the construction of a dihydroisoquinoline core, which is subsequently reduced. nih.gov For instance, the Bischler-Napieralski reaction is a classic method that yields dihydroisoquinolines, which can then be converted to the corresponding tetrahydroisoquinolines. nih.govorganic-chemistry.org

Despite the established role of the dihydroisoquinoline motif as a key intermediate in alkaloid synthesis, a thorough review of scientific literature reveals a notable absence of specific examples where 7,8-Dihydroisoquinolin-6(5H)-one is explicitly used as a direct precursor or building block for the synthesis of complex natural products or alkaloids. While the isoquinoline (B145761) and dihydroisoquinoline scaffolds are prevalent in numerous bioactive compounds, the utility of this specific isomer appears to be a largely untapped area of research. nih.govnih.gov The focus in the literature has predominantly been on other isomeric forms, such as 3,4-dihydroisoquinolin-1(2H)-ones and 1,2-dihydroisoquinolines. researchgate.netresearchgate.netresearchgate.netnih.govorganic-chemistry.org

General Alkaloid Precursor Type Role in Synthesis Relevant Synthetic Methodologies
DihydroisoquinolinesIntermediates in the biosynthesis and chemical synthesis of tetrahydroisoquinoline alkaloids. nih.govBischler-Napieralski reaction, Pictet-Spengler reaction. nih.govorganic-chemistry.org
β-PhenylethylaminesStarting materials for the formation of the tetrahydroisoquinoline core. nih.govCondensation with aldehydes or their equivalents. nih.gov

Incorporation into Functional Materials and Supramolecular Assemblies

The exploration of isoquinoline derivatives in the realm of materials science has uncovered applications for certain scaffolds as fluorescent sensors and components of luminescent materials. nih.govacs.org The inherent aromatic and heterocyclic nature of the isoquinoline core lends itself to the construction of larger, functional molecular systems. Research into related heterocyclic frameworks has shown their potential in forming structured assemblies, such as helical arrangements in the solid state. researchgate.net

However, with respect to This compound , there is a significant lack of published research detailing its incorporation into functional materials or supramolecular assemblies. The scientific literature to date does not provide evidence of its use in these advanced chemical systems. While the broader class of isoquinolines has shown promise, the specific properties and potential of this particular dihydroisoquinolinone isomer in materials science remain an open question for future investigation. acs.org

Material Application Area Relevant Isoquinoline-Based Scaffolds Observed Properties/Applications
Luminescent MaterialsDihydrothieno[2,3-c]isoquinoline derivativesStudied for fluorescent properties. acs.org
Supramolecular ChemistryIsoquinoline fused benzimidazolesFormation of helical and vesicular structures. researchgate.net

Analytical Method Development for Research Quantification and Detection

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring

Chromatographic methods are the cornerstone for assessing the purity of 7,8-Dihydroisoquinolin-6(5H)-one and for real-time monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the target compound from starting materials, byproducts, and impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. In the synthesis of related, more complex structures such as 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives, HPLC and Ultra-Performance Liquid Chromatography (UPLC) have been used to determine the purity of the final products. For instance, the purity of various substituted derivatives was confirmed to be in the range of 95.25% to 99.37%, with retention times (tR) varying based on the specific derivative and chromatographic conditions. nih.gov

A typical HPLC method for a related quinazolinone derivative, 7,8,9,10-Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, utilized a C-18 column with a mobile phase of methanol (B129727) and water (80:20 v/v) at a flow rate of 0.9 ml/min, with detection at 254 nm. nih.gov While specific conditions for this compound are not extensively documented in publicly available literature, a similar reversed-phase HPLC method would be a suitable starting point for method development. The selection of a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is a common practice for such heterocyclic compounds. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Table 1: Representative HPLC Purity Data for Structurally Related Dihydroisoquinolino[1,2-b]quinazolin-8-one Derivatives nih.gov

CompoundPurity (%)Retention Time (tR) (min)
10-chloro-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one97.4611.694
10-bromo-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one98.7512.471
10-methyl-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one99.3710.727
3-bromo-5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one95.2513.216

Note: The specific HPLC conditions for the data in this table were not provided in the source material.

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC-MS can be employed for the analysis of more volatile precursors or derivatives. For instance, GC-MS has been used to identify and quantify related tetrahydroisoquinoline derivatives in biological matrices. mdpi.com A typical GC method involves a fused silica (B1680970) capillary column coated with a nonpolar or medium-polarity stationary phase. The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.

For reaction monitoring, GC-MS can provide valuable information about the conversion of starting materials and the formation of products and byproducts. The mass spectrometer allows for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Electrophoretic Methods in Research

Capillary electrophoresis (CE) presents a high-efficiency separation technique that can be applied to the analysis of charged species, including protonated forms of heterocyclic compounds like this compound. CE offers advantages such as high resolution, short analysis times, and low sample and reagent consumption.

For the analysis of isoquinoline (B145761) alkaloids, CE methods have been developed using various background electrolytes (BGEs). A common approach involves the use of an acidic buffer, such as phosphate (B84403) or formate (B1220265) buffer, which ensures the analytes are protonated and migrate towards the cathode. For example, a study on isoquinoline alkaloids used a 20mM phosphate buffer at pH 3.1 for separation. researchgate.net Another study utilized ammonium (B1175870) formate buffers (70 or 100 mM, pH 3.0 or 4.0) containing organic modifiers like methanol or acetonitrile for the CE-MS analysis of isoquinoline alkaloids in plant extracts. nih.gov

Detection in CE can be achieved using a diode array detector (DAD) or by coupling the capillary to a mass spectrometer (CE-MS) for more selective and sensitive detection. nih.govresearchgate.net The development of a CE method for this compound would likely involve optimization of the BGE composition, pH, and applied voltage to achieve the desired separation from potential impurities.

Table 2: Representative Capillary Electrophoresis Conditions for Isoquinoline Alkaloids nih.govresearchgate.netmdpi.com

ParameterCondition 1Condition 2
Capillary Fused-silica, 50 cm total length (40 cm effective), 75 µm i.d. researchgate.netFused silica, 48.5 cm total length (40 cm effective), 50 µm i.d. mdpi.com
Background Electrolyte 20 mM phosphate buffer (pH 3.1) researchgate.netAmmonium formate buffer (70 or 100 mM, pH 3.0 or 4.0) with 10% methanol or 20-60% acetonitrile nih.gov
Applied Voltage 16 kV researchgate.net25 kV nih.gov
Temperature Not specified25 °C nih.gov
Detection LED-induced native fluorescence (Ex: 280 nm) researchgate.netMass Spectrometry (ESI+) nih.gov

Future Perspectives and Emerging Research Directions for 7,8 Dihydroisoquinolin 6 5h One

Innovations in Asymmetric Synthesis and Catalyst Development

The generation of chiral molecules with high enantiomeric purity is a cornerstone of modern drug discovery, as different enantiomers of a drug can have vastly different biological activities. youtube.com Asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer over its mirror image, is a powerful tool for achieving this. youtube.com In the context of dihydroisoquinolinones, recent advancements in catalytic asymmetric synthesis are opening new avenues for producing enantiomerically enriched compounds. nih.gov

Innovations in this area include the use of chiral Brønsted base and hydrogen-donor catalysts, as well as the application of visible-light photoredox catalysis. nih.gov For instance, bifunctional quinoline-squaramide catalysts have been successfully employed in the asymmetric synthesis of complex cyclic compounds. nih.gov Organocatalytic approaches, such as the use of chiral bisguanidium salts, have also proven effective in asymmetric intramolecular aza-Michael reactions to produce optically enriched dihydroquinones. nih.gov These methods offer the potential for high yields and excellent enantioselectivity (ee), sometimes reaching up to 99% ee. nih.gov

The development of novel catalysts is central to advancing asymmetric synthesis. Researchers are exploring a variety of catalytic systems, including those based on transition metals like copper and palladium, as well as metal-free organocatalysts. nih.govthieme-connect.de For example, electro-oxidative cobalt catalysis has demonstrated versatility in synthesizing complex molecules, including dihydroisoquinolinones, with high enantioselectivity. nih.gov The goal is to create catalysts that are not only highly efficient and selective but also robust and applicable to a wide range of substrates.

Table 1: Examples of Catalysts in Asymmetric Synthesis

Catalyst Type Example Application Reference
Organocatalyst Chiral Bisguanidium Salt Asymmetric intramolecular aza-Michael reaction of activated α,β-unsaturated ketones nih.gov
Organocatalyst Squaramide Derivatives Organocatalytic asymmetric synthesis of dihydroisoquinolinones thieme-connect.de
Transition Metal Cobalt Electro-oxidative synthesis of dihydroisoquinolinones nih.gov
Transition Metal Copper Photoinduced enantioconvergent amidation nih.gov

Discovery of Novel Biological Targets and Mechanisms through In Vitro Phenotypic Screening

While the 7,8-dihydroisoquinolin-6(5H)-one scaffold is known for certain biological activities, its full therapeutic potential remains to be unlocked. In vitro phenotypic screening, which assesses the effects of compounds on whole cells or organisms without a preconceived target, is a powerful approach for discovering novel biological activities and mechanisms of action. This method allows for the unbiased identification of compounds that can modulate cellular processes in a desired way, which can then lead to the identification of new drug targets.

The versatility of the isoquinolinone and 1,2-dihydroisoquinoline (B1215523) scaffolds allows for the creation of diverse compound libraries, which are essential for successful phenotypic screening campaigns. nih.gov By synthesizing a wide array of derivatives with different substitutions, researchers can explore a larger chemical space and increase the probability of finding compounds with interesting biological profiles. For example, the synthesis of novel isoquinolinone and 1,2-dihydroisoquinoline scaffolds has been achieved through multi-component reactions like the Ugi reaction combined with a furan (B31954) ring-opening reaction. nih.gov

A notable example of scaffold hopping guided by structure-activity relationships led to the identification of a potent dual SIK2/SIK3 inhibitor. acs.org This work highlighted how modifications to the dihydroisoquinolinone moiety could influence selectivity against related kinases. acs.org Such discoveries, often initiated through screening, underscore the potential of this scaffold in developing targeted therapies for diseases like inflammatory bowel disease. acs.org

Advanced Machine Learning and Artificial Intelligence Applications in Computational Chemistry for Scaffold Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new molecules. mdpi.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions, thereby guiding the synthesis of more effective and safer drugs. researchgate.net For scaffolds like this compound, AI and ML can be applied in several ways.

Generative AI models, such as Generative Adversarial Networks (GANs), can be trained on existing libraries of molecules to generate novel chemical structures with desired properties. azoai.com For instance, a model called MedGAN, which combines a Wasserstein GAN and a graph convolutional network, has been used to generate novel quinoline-scaffold molecules. azoai.com This approach can help to explore new areas of chemical space and design compounds with improved drug-like characteristics.

Furthermore, machine learning models can be used to predict the biological activity, pharmacokinetic properties, and potential toxicity of virtual compounds before they are synthesized. mdpi.comresearchgate.net This in silico screening can significantly reduce the time and cost associated with drug development by prioritizing the most promising candidates for experimental testing. As these computational methods become more sophisticated, they will play an increasingly important role in the design of novel derivatives of this compound with tailored biological activities. springernature.com Deep learning models, for example, can be used for the de novo design of scaffold-focused small-molecule libraries. nih.gov

Integration with High-Throughput Screening (HTS) in Academic Drug Discovery Programs

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large numbers of compounds against a specific biological target or in a phenotypic assay. nih.govnih.gov The integration of HTS into academic drug discovery programs has democratized access to this powerful tool, enabling researchers in universities and research institutes to identify new lead compounds for a wide range of diseases. researchgate.net

Academic HTS centers often collaborate with medicinal chemists to synthesize and screen diverse compound libraries, including those based on the this compound scaffold. These collaborations can lead to the discovery of novel hits that can be further optimized into clinical candidates. researchgate.net The availability of large and diverse compound collections is crucial for the success of HTS campaigns. youtube.com

The combination of HTS with other technologies, such as computational modeling and structural biology, creates a powerful pipeline for drug discovery. For example, hits identified from an HTS campaign can be further characterized using techniques like X-ray crystallography to understand their binding mode, which can then guide the rational design of more potent and selective analogs. researchgate.net Several universities have established drug discovery programs that leverage HTS to identify novel therapeutic leads. uiowa.eduemory.eduemory.edu The continued development of HTS technologies, including miniaturization and automation, will further enhance the efficiency and cost-effectiveness of drug discovery efforts. nih.govyoutube.com

Contribution to Sustainable and Environmentally Benign Chemical Processes

The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are becoming increasingly important in both academic and industrial research. wiley-vch.de This includes the use of safer solvents, the development of atom-economical reactions, and the reduction of waste. researchgate.netduke.edu The synthesis of this compound and its derivatives is an area where green chemistry principles can be applied to develop more sustainable manufacturing processes.

Researchers are exploring various strategies to make the synthesis of isoquinolones more environmentally friendly. This includes the development of catalyst-free reactions that can be performed in green solvents like ethanol. duke.edu For example, an environmentally benign protocol for the synthesis of isoquinolones from o-alkynylaldehydes has been developed that is transition metal- and base-free. researchgate.net Other approaches focus on the use of non-toxic and biodegradable catalysts and reaction media, such as deep eutectic solvents. nih.gov

The use of mechanochemistry, such as ball-milling, offers another promising avenue for sustainable synthesis. This technique can reduce or eliminate the need for bulk solvents, leading to a significant reduction in waste. rsc.org As the demand for greener chemical processes grows, the development of sustainable methods for the synthesis of important scaffolds like this compound will become a major focus of research. The use of neoteric solvents like supercritical carbon dioxide and ionic liquids is also being explored to create more sustainable chemical processes. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7,8-Dihydroisoquinolin-6(5H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves catalytic hydrogenation and cyclization steps. For example, TMSCN (trimethylsilyl cyanide) and TBAF (tetrabutylammonium fluoride) can be used under ambient conditions to initiate cyanosilylation, followed by hydrogenation with PtO₂ as a catalyst . Optimization may include adjusting solvent systems (e.g., dichloromethane for stepwise functionalization) and controlling reaction times to minimize byproducts. Purity (>98% via HPLC) and moisture (<0.5%) should be monitored post-synthesis .

Q. How can researchers verify the structural integrity of this compound during synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Confirm the absence of aromatic protons in the dihydroisoquinolinone core.
  • HPLC : Assess purity (>98%) and detect impurities .
  • Mass Spectrometry (MS) : Match molecular ion peaks with the expected molecular weight (147.17 g/mol, C₉H₉NO) .
    • Comparative analysis with structurally similar compounds (e.g., 6,7-Dihydro-8(5H)-isoquinolinone) can validate spectral interpretations .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane). Recrystallization in polar aprotic solvents (e.g., acetonitrile) improves crystalline purity. Monitor moisture content (<0.5%) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms for this compound synthesis?

  • Methodological Answer : Employ density functional theory (DFT) to simulate intermediates in cyanosilylation and hydrogenation steps. Compare activation energies of proposed pathways to identify dominant mechanisms. For example, conflicting data on regioselectivity in PtO₂-catalyzed hydrogenation can be addressed by modeling steric and electronic effects . Validate predictions with kinetic isotope effect (KIE) studies.

Q. What strategies mitigate challenges in scaling up this compound synthesis from lab to pilot scale?

  • Methodological Answer :

  • Process Intensification : Replace batch reactors with continuous flow systems to enhance heat/mass transfer during hydrogenation .
  • Catalyst Recycling : Immobilize PtO₂ on mesoporous supports to reduce costs and improve turnover frequency.
  • Quality Control : Implement in-line HPLC to monitor purity during scale-up .

Q. How can researchers explore the catalytic potential of this compound in asymmetric aldol reactions despite limited literature?

  • Methodological Answer :

  • Derivatization : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) to the dihydroisoquinolinone scaffold to enhance enantioselectivity .
  • Screening : Test the compound as a ligand in transition-metal complexes (e.g., Cu(II)) for aldol catalysis. Compare activity with related catalysts like 6,7-Dihydro-8(5H)-isoquinolinone .
  • Mechanistic Probes : Use kinetic studies and isotopic labeling to identify rate-determining steps.

Key Considerations for Researchers

  • Contradiction Management : Conflicting spectral data (e.g., unexpected byproducts) may arise from residual moisture or incomplete hydrogenation. Use Karl Fischer titration for moisture analysis and repeat reactions under inert atmospheres .
  • Biological Activity : While no direct data exists for this compound, structurally related isoquinolinones (e.g., HIV integrase inhibitors) suggest potential bioactivity. Screen against enzyme targets using molecular docking and in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.